molecular formula C25H19N3O2S B2772186 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-37-0

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2772186
CAS No.: 852369-37-0
M. Wt: 425.51
InChI Key: DKNOPEQTAZXGAK-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound designed for research applications, integrating both a benzothiazole and an indole moiety within its structure. These core scaffolds are recognized in medicinal chemistry for their potential biological activities. Benzothiazole derivatives, in particular, have demonstrated significant promise in scientific research for their antimicrobial properties. Specific analogs have been shown to exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus (S. aureus) The mechanism of action for related antimicrobial benzothiazole compounds involves the inhibition of the bacterial dihydropteroate synthase (DHPS) enzyme. DHPS is a key enzyme in the folate biosynthesis pathway, and its inhibition disrupts bacterial DNA synthesis. Some benzothiazole derivatives have displayed inhibitory activity ( in vitro ) against DHPS with IC50 values comparable to the standard drug sulfadiazine, highlighting their potential as research tools for investigating novel antibacterial strategies. This product is intended for research purposes only and is not designed for diagnostic or therapeutic applications. It is strictly for use in laboratory settings and is not approved for human or veterinary use.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-14-7-12-20-21(13-14)31-25(28-20)16-8-10-17(11-9-16)27-24(30)23(29)22-15(2)26-19-6-4-3-5-18(19)22/h3-13,26H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPEQTAZXGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyDescription
Molecular Formula C20H19N3OS
Molecular Weight 365.45 g/mol
CAS Number 1234567-89-0 (hypothetical for illustration)
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptor activities, affecting signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrated efficacy against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results suggest potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory effects by reducing cytokine levels and inhibiting the NF-kB pathway. This suggests its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Activity :
    • A study evaluated the effects of the compound on MCF-7 cells, demonstrating a dose-dependent increase in apoptosis markers such as cleaved caspase 3 and PARP .
  • Antimicrobial Efficacy :
    • In a series of experiments, the compound was tested against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanisms :
    • Research involving animal models indicated that treatment with the compound significantly reduced paw edema in carrageenan-induced inflammation models .

Q & A

Basic: What synthetic routes are most effective for synthesizing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Formation : Condensation of 6-methyl-1,3-benzothiazole-2-amine with a substituted phenylacetyl chloride to form the benzothiazole-phenyl scaffold .

Indole Integration : Coupling the indole moiety via a 2-oxoacetamide linker using peptide coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .

Optimization : Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (reflux for 4–6 hours), and catalysis (e.g., DMAP for acylation) .

Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC for purity assessment (>95%) .

Basic: How should researchers characterize the compound’s structure and purity?

Answer:
Use a combination of spectroscopic and analytical methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzothiazole methyl at δ 2.4 ppm, indole NH at δ 10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 457.12 Da) .
  • X-ray Crystallography : For absolute configuration validation, as demonstrated for structurally similar benzothiazole-acetamide derivatives .
  • Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced: How can researchers design assays to evaluate its enzyme inhibition potential?

Answer:

Target Selection : Prioritize kinases or proteases, as benzothiazole-indole hybrids are known to inhibit pathways like MAPK or EGFR .

In Vitro Assays :

  • Fluorometric Assays : Measure IC50 using substrates like FITC-labeled casein for protease inhibition .
  • Kinase Glo® : Quantify ATP depletion in kinase activity assays .

Controls : Include positive controls (e.g., staurosporine for kinases) and validate with cell-free systems to isolate direct effects .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:
Common issues and solutions:

  • Steric Hindrance : Use bulkier coupling agents (e.g., HATU instead of EDC) to improve indole-acetamide conjugation .
  • Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging .
  • Byproduct Formation : Employ scavengers (e.g., trisamine resins) to trap unreacted acyl intermediates .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

Analog Design : Synthesize derivatives with modifications to:

  • Benzothiazole : Replace 6-methyl with halogens (e.g., Cl, F) .
  • Indole : Substitute 2-methyl with electron-withdrawing groups (e.g., nitro) .

Bioactivity Profiling : Compare IC50 values across analogs using standardized assays (e.g., MTT for cytotoxicity) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Assay Variability : Compare protocols for differences in cell lines (e.g., HeLa vs. MCF-7) or substrate concentrations .

Purity Analysis : Re-examine compound batches via LC-MS to rule out impurities (>98% purity required) .

Structural Confirmation : Validate ambiguous analogs with X-ray crystallography to ensure correct regiochemistry .

Advanced: What computational methods are suitable for studying its binding mechanisms?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Pharmacophore Modeling : Map critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .

Advanced: How to investigate its stability under physiological conditions?

Answer:

pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48-hour intervals .

Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Light Sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation .

Advanced: What crystallographic techniques validate its solid-state structure?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C–N bond: 1.34 Å) and confirm stereochemistry .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphs .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Answer:

Dosing : Administer via IV (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models .

Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .

Tissue Distribution : Perform autoradiography with ¹⁴C-labeled compound to track accumulation in target organs .

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